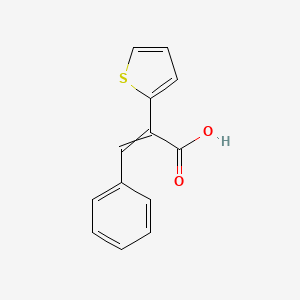
3-Phenyl-2-(thiophen-2-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(thiophen-2-yl)acrylic acid is an organic compound that features both a phenyl group and a thiophene ring attached to an acrylic acid moiety. This compound is of significant interest due to its unique structural properties, which combine aromaticity and conjugation, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(thiophen-2-yl)acrylic acid typically involves the condensation of thiophene derivatives with phenylacetic acid under specific conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with phenylacetic acid in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acrylic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Phenyl-2-(thiophen-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its electronic properties due to the conjugated system.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism by which 3-Phenyl-2-(thiophen-2-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their activity. The conjugated system allows for interactions with nucleic acids, potentially affecting gene expression and cellular processes . The thiophene ring can also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-3-(thiophen-2-yl)acrylic acid
- 3-(Thiophen-2-yl)acrylic acid
- 2-Cyano-3-(thiophen-2-yl)acrylic acid
Uniqueness
3-Phenyl-2-(thiophen-2-yl)acrylic acid is unique due to the presence of both phenyl and thiophene rings, which provide a combination of aromaticity and electronic properties. This makes it more versatile in chemical reactions and applications compared to compounds with only one of these rings .
Propriétés
Formule moléculaire |
C13H10O2S |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
3-phenyl-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15) |
Clé InChI |
PRFYTLRQUHFIRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


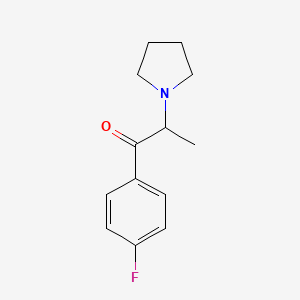
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
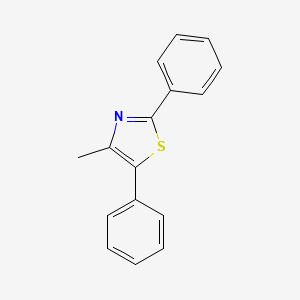
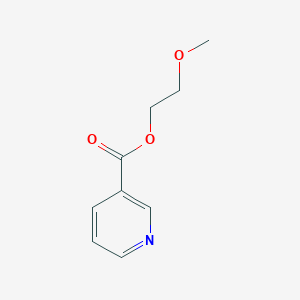
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
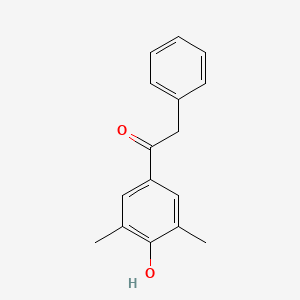
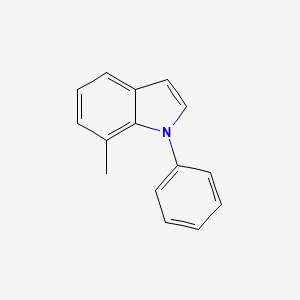
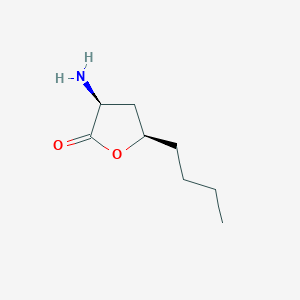
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
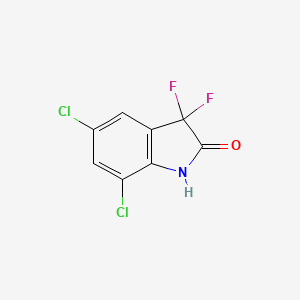
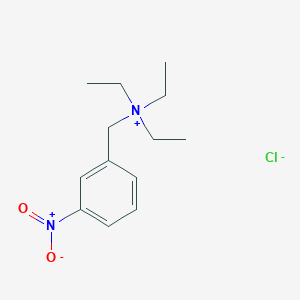
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
